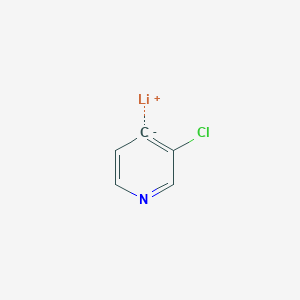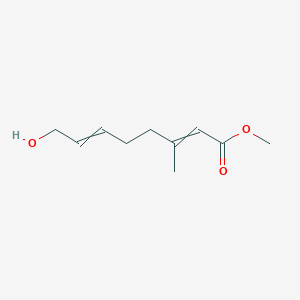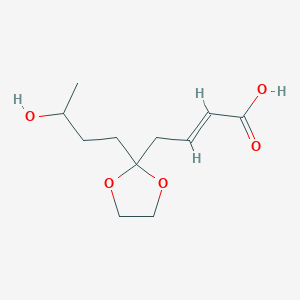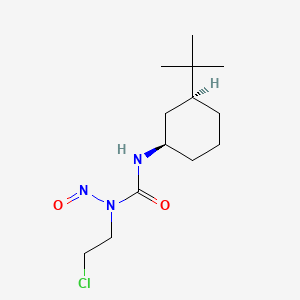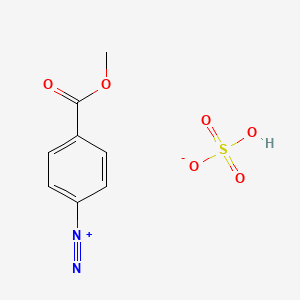
4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is often used in organic synthesis due to its ability to undergo a variety of chemical reactions, making it a versatile intermediate in the preparation of other compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate typically involves the diazotization of 4-(methoxycarbonyl)aniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction is usually performed at low temperatures to stabilize the diazonium ion formed during the process .
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to maintain the low temperatures required and to handle the potentially hazardous nature of diazonium salts.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate can undergo several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reaction: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Phenols or aromatic amines in the presence of a base like sodium hydroxide.
Major Products Formed
Substitution Products: Aryl halides, phenols, and nitriles.
Azo Compounds: Formed by coupling with phenols or aromatic amines, resulting in compounds with vivid colors used in dyes and pigments.
Wissenschaftliche Forschungsanwendungen
4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo bonds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of 4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate primarily involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various substitution and coupling reactions, leading to the formation of different products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenediazonium chloride
- 4-Nitrobenzenediazonium tetrafluoroborate
- 4-Aminobenzenediazonium chloride
Uniqueness
4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate is unique due to the presence of the methoxycarbonyl group, which can influence the reactivity and stability of the diazonium ion. This makes it particularly useful in specific synthetic applications where other diazonium salts might not be as effective .
Eigenschaften
CAS-Nummer |
76148-96-4 |
|---|---|
Molekularformel |
C8H8N2O6S |
Molekulargewicht |
260.23 g/mol |
IUPAC-Name |
hydrogen sulfate;4-methoxycarbonylbenzenediazonium |
InChI |
InChI=1S/C8H7N2O2.H2O4S/c1-12-8(11)6-2-4-7(10-9)5-3-6;1-5(2,3)4/h2-5H,1H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
SMZRRBKMQAMWJI-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)[N+]#N.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene](/img/structure/B14438751.png)
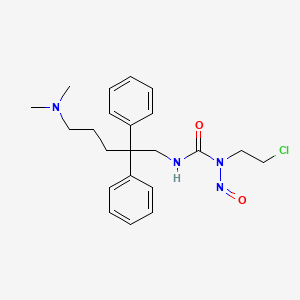
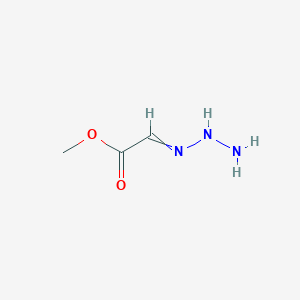
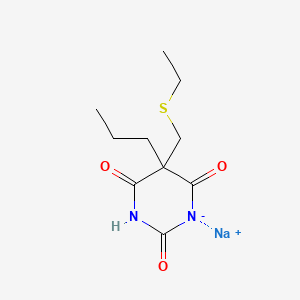
![[4-(Dimethylamino)phenyl]phosphonic dichloride](/img/structure/B14438771.png)
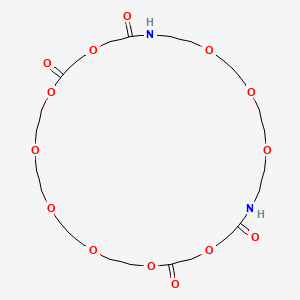

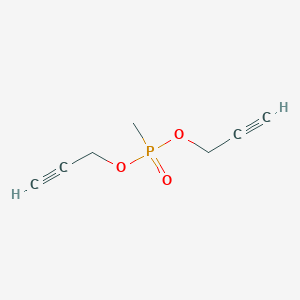
![9H-Fluorene, 9-[bis(4-methylphenyl)methylene]-](/img/structure/B14438793.png)
